molecular formula C15H18N4O B11847505 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one CAS No. 114562-87-7

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one

Cat. No.: B11847505
CAS No.: 114562-87-7
M. Wt: 270.33 g/mol
InChI Key: JJRCQCMVYWUOBQ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that features a unique structure combining an adamantane moiety with a pyrazolo[3,4-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of adamantane derivatives with pyrazolo[3,4-d]pyrimidinone precursors. One common method involves the use of adamantyl chloride and pyrazolo[3,4-d]pyrimidinone in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety .

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its combination of an adamantane moiety with a pyrazolo[3,4-d]pyrimidinone core. This structure imparts distinct physicochemical properties and biological activities that are not commonly found in other similar compounds .

Properties

CAS No.

114562-87-7

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

1-(1-adamantyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H18N4O/c20-14-12-7-18-19(13(12)16-8-17-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h7-11H,1-6H2,(H,16,17,20)

InChI Key

JJRCQCMVYWUOBQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C5=C(C=N4)C(=O)NC=N5

Origin of Product

United States

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